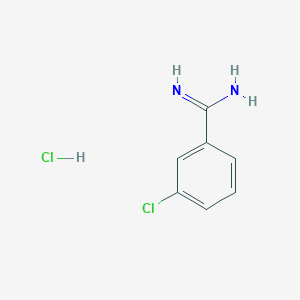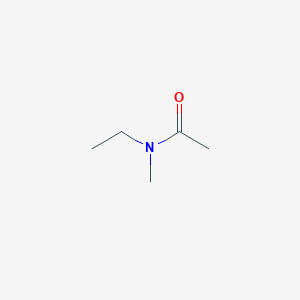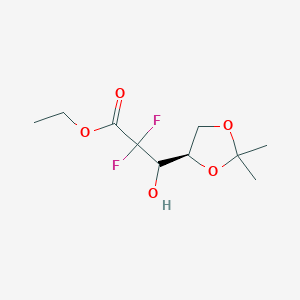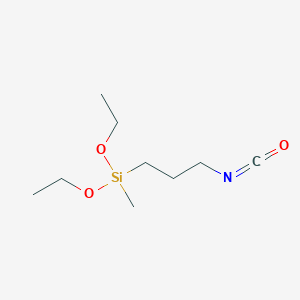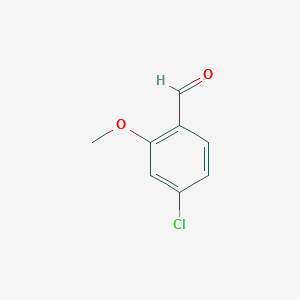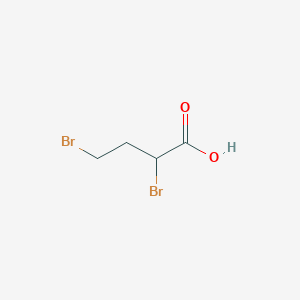
2,4-Dibromobutanoic acid
Übersicht
Beschreibung
2,4-Dibromobutanoic acid is a chemical compound with the molecular formula C4H6Br2O2 . It has an average mass of 245.897 Da and a monoisotopic mass of 243.873444 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromobutanoic acid consists of 2 bromine atoms, 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . It has 1 defined stereocenter .
Physical And Chemical Properties Analysis
2,4-Dibromobutanoic acid has a density of 2.1±0.1 g/cm3, a boiling point of 294.1±25.0 °C at 760 mmHg, and a flash point of 131.6±23.2 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its molar refractivity is 37.6±0.3 cm3, and it has a polar surface area of 37 Å2 .
Relevant Papers
One relevant paper discusses the efficient scale-up of photochemical bromination of conjugated allylic compounds in continuous-flow . Another paper provides safety data for a related compound, 2-bromobutane .
Wissenschaftliche Forschungsanwendungen
1. Overview of 2,4-D Research
2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively used worldwide in agricultural and urban activities as a herbicide. Research has evolved rapidly in the areas of its toxicology and mutagenicity. The USA, Canada, and China are leading contributors to this field, with a focus on occupational risk, neurotoxicity, herbicide resistance, and effects on non-target aquatic species. Key areas for future research include molecular biology, human and vertebrate bioindicator exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Biological Production of Malic Acid
Malic acid (2-hydroxybutanedioic acid) has garnered interest for its extensive use in food, chemicals, and pharmaceutical industries. Biological production of malic acid, which includes processes like enzymatic conversion and fermentation, has become more prominent due to concerns about fossil fuel depletion and environmental issues. Metabolic engineering of strains and process optimization are key areas in malic acid production research (Dai et al., 2018).
3. Phytoremediation of Herbicides
The persistence and potential soil migration of 2,4-Dichlorophenoxyacetic acid make it necessary to reduce its concentrations in contaminated soil and groundwater. A study describes the use of a bacterial endophyte that naturally degrades 2,4-D, inoculated in pea plants, which showed enhanced removal of 2,4-D from soil without accumulation in the aerial parts of the plants. This highlights the potential of using bacterial endophytes in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).
4. Molecular Action Mode of 2,4-D as a Herbicide
2,4-D, used as a broadleaf herbicide, mimics natural auxin at the molecular level. It affects dicots by causing abnormal growth, senescence, and death. Understanding its molecular action, including auxin receptors, transport carriers, transcription factors response, and phytohormone cross-talk, is crucial for insights into its herbicidal properties (Song, 2014).
5. Synthesis and Structure of Complexes
The synthesis of 2,4-dioxo-4-phenylbutanoic acid and its application in forming copper (II) nitrate complexes was studied. These complexes, which include molecules of 2,4-dioxolato-4-phenylbutanoic acid and bipyridine, show potential in chemical applications due to their specific crystalline structures and chemical properties (Landry, Turnbull, & Twamley, 2007).
Eigenschaften
IUPAC Name |
2,4-dibromobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPRWUYMOUQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513522 | |
| Record name | 2,4-Dibromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromobutanoic acid | |
CAS RN |
63164-16-9 | |
| Record name | 2,4-Dibromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



